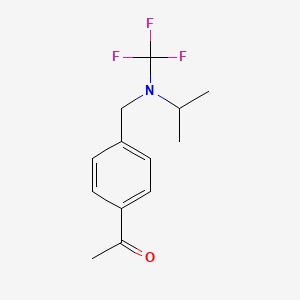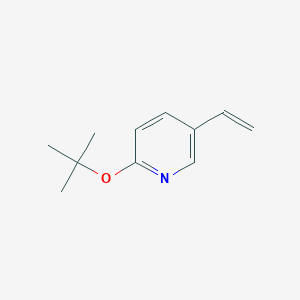
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI): is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a pyridine ring substituted with a 2-(1,1-dimethylethoxy) group and a 5-ethenyl group, imparts distinct chemical properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure. The 2-(1,1-dimethylethoxy) group is introduced through an etherification reaction using appropriate reagents and conditions.
Ethenyl Group Introduction: The 5-ethenyl group is introduced via a vinylation reaction, which can be achieved using reagents such as vinyl halides or vinyl boronates under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the ethenyl group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-(1,1-dimethylethoxy) or 5-ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions. It may also serve as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Pyridine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
Pyridine, 2-(1,1-dimethylethoxy)-5-nitro-(9CI): This compound features a nitro group instead of an ethenyl group, leading to different chemical properties and reactivity.
Pyridine, 2-(1,1-dimethylethoxy)-5-methyl-(9CI): The presence of a methyl group instead of an ethenyl group results in variations in chemical behavior and applications.
Uniqueness
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is unique due to the presence of both the 2-(1,1-dimethylethoxy) and 5-ethenyl groups. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic and research applications.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
5-ethenyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C11H15NO/c1-5-9-6-7-10(12-8-9)13-11(2,3)4/h5-8H,1H2,2-4H3 |
InChI 键 |
QOXPZRFVNCVWBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=NC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)

![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)

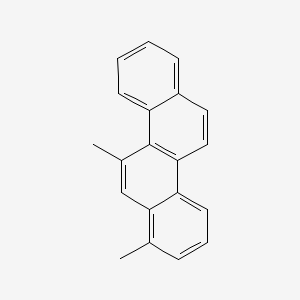
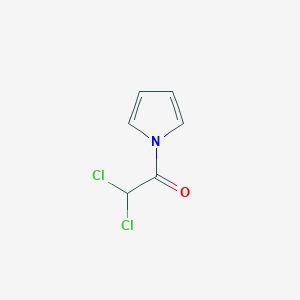


![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
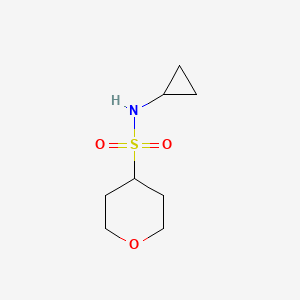
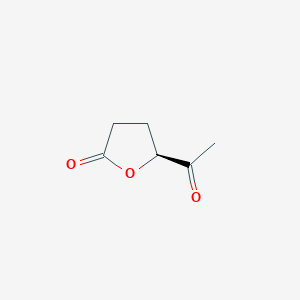
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
